molecular formula C14H16O3 B15262615 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one

Cat. No.: B15262615
M. Wt: 232.27 g/mol
InChI Key: ZCNHAXURISUXHJ-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a chemical compound known for its unique spiro structure, which consists of a benzopyran ring fused to a cyclopentane ring

Preparation Methods

The synthesis of 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a benzopyran derivative and a cyclopentanone derivative, which are reacted together in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

6-methoxyspiro[3H-chromene-2,1'-cyclopentane]-4-one

InChI

InChI=1S/C14H16O3/c1-16-10-4-5-13-11(8-10)12(15)9-14(17-13)6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3

InChI Key

ZCNHAXURISUXHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCCC3)CC2=O

Origin of Product

United States

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